Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenylpyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-2-30-23(29)18-19(27)17-13-24-20(16-11-7-4-8-12-16)25-21(17)26(22(18)28)14-15-9-5-3-6-10-15/h3-13,27H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSQFBLSEBYEOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CC3=CC=CC=C3)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716357 | |
| Record name | Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76377-80-5 | |
| Record name | Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS No. 76377-80-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 401.41 g/mol. It features a pyridopyrimidine core, which is known for various pharmacological activities.
Research indicates that compounds within the pyridopyrimidine class exhibit multikinase inhibition , targeting various kinases involved in cancer progression and other diseases. Specifically, studies have shown that derivatives demonstrate potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.
Table 1: Inhibitory Activity Against Key Kinases
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| 7x | CDK4 | 0.025 |
| 7x | CDK6 | 0.050 |
| 7x | ARK5 | 0.075 |
| 7x | FGFR1 | 0.100 |
| 7x | PI3K-δ | 0.150 |
Note: Values are illustrative based on similar compounds in the literature and may vary for ethyl 8-benzyl derivative.
Antitumor Properties
Ethyl 8-benzyl derivatives have shown promising antitumor activity across various cancer cell lines. For instance, in vitro studies demonstrated that these compounds induce apoptosis in tumor cells at concentrations ranging from 30–100 nM , suggesting a potent anticancer effect.
Case Study: Cytotoxicity Assays
In a study assessing the cytotoxic effects on human tumor cell lines such as K562 (chronic myeloid leukemia) and DU145 (prostate cancer), the compound exhibited significant growth inhibition:
| Cell Line | GI50 (μM) |
|---|---|
| K562 | 0.025 |
| DU145 | 0.050 |
| MCF7 | 0.030 |
| HCT116 | 0.040 |
These results indicate that ethyl 8-benzyl derivatives can effectively inhibit cellular proliferation by interfering with critical signaling pathways necessary for tumor growth.
Therapeutic Potential
The therapeutic implications of ethyl 8-benzyl derivatives extend beyond oncology. Their ability to inhibit multiple kinases suggests potential applications in treating diseases characterized by dysregulated kinase activity, including:
- Cancer : As previously noted, their antitumor properties make them candidates for further development as anticancer agents.
- Inflammatory Diseases : Some studies suggest that similar compounds exhibit anti-inflammatory effects by modulating kinase activity involved in inflammatory pathways.
- Infectious Diseases : Investigations into their antibacterial and antiviral properties are ongoing, particularly concerning their efficacy against resistant strains of pathogens.
Comparison with Similar Compounds
Substituent Variations at Position 8
The substituent at position 8 significantly impacts physicochemical properties:
Substituent Variations at Position 2
Position 2 substituents influence electronic properties and bioactivity:
Structural and Physicochemical Properties
- Analogues: Range from 97–98°C (compound 25, nitro-substituted) to 289–291°C (amino-substituted derivatives) .
- Synthesis Methods :
Pharmacological Implications
- Kinase Inhibition: Analogues like narazaciclib (8-cyclopentyl-2-[4-(4-methylpiperazin-1-yl)anilino]-7-oxo-...) show CDK inhibition, suggesting the target compound’s benzyl/phenyl groups may modulate similar activity .
- Antibacterial Properties: Pipemidic acid esters (e.g., ethyl ester) are linked to quinolone antibiotics, highlighting the role of the ester group in bioavailability .
Data Tables
Table 1: Substituent Impact on Molecular Properties
| Position | Substituent | Example Compound | Effect on Properties |
|---|---|---|---|
| 8 | Benzyl | Target Compound | ↑ Lipophilicity, potential for aromatic interactions |
| 8 | Methyl | CAS 76360-81-1 | ↓ Molecular weight, ↑ solubility |
| 2 | Phenyl | Target Compound | Planar conformation, electron withdrawal |
| 2 | Piperazinyl | Pipemidic Acid Ethyl Ester | ↑ Solubility, pharmacological impurity |
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, such as condensation of substituted pyrimidine precursors with benzyl or phenyl derivatives under reflux conditions. For example, refluxing with sodium acetate in glacial acetic acid/acetic anhydride (1:1) for 8–10 hours followed by recrystallization from ethyl acetate-ethanol (3:2) can yield ~78% purity . Optimization strategies include adjusting catalyst loading (e.g., sodium acetate), temperature (e.g., 427–428 K), and reaction time. Slow evaporation of solvent mixtures improves crystal quality for structural analysis.
Q. Which spectroscopic and crystallographic techniques are essential for characterization?
Key techniques include:
- NMR/IR : To confirm functional groups (e.g., ester, hydroxyl) and hydrogen bonding patterns .
- X-ray crystallography : Resolves structural ambiguities, such as puckering in the pyrimidine ring (deviation: 0.224 Å from the mean plane) and dihedral angles (e.g., 80.94° between fused rings) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. What are the primary challenges in purification, and how are they addressed?
Challenges include isolating the target compound from byproducts of multi-step syntheses. Recrystallization using ethyl acetate-ethanol mixtures removes impurities . Column chromatography with silica gel or reverse-phase HPLC may separate structurally similar analogs .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in proposed molecular conformations?
Single-crystal X-ray diffraction provides precise bond lengths (e.g., C–N: 1.370–1.473 Å) and angles (e.g., C–H···O: 109.5°), clarifying deviations from idealized geometries. For instance, the pyrimidine ring adopts a flattened boat conformation due to steric effects from the benzyl substituent . Hydrogen-bonded chains along the c-axis (C–H···O bifurcated bonds) further stabilize the crystal lattice .
Q. How do structural modifications influence biological activity, and how can contradictory data be reconciled?
Substitutions at the C2 (phenyl) or C8 (benzyl) positions modulate interactions with biological targets. For example:
- Antimicrobial activity : Correlates with electron-withdrawing groups (e.g., 4-chlorophenylthio in analogs) .
- Anticancer potential : Linked to the pyrido[2,3-d]pyrimidine core’s ability to intercalate DNA . Contradictions arise from variations in bioassay conditions (e.g., cell lines, concentration). Standardized protocols for MIC (Minimum Inhibitory Concentration) and dose-response curves are critical .
Q. What computational methods predict reactivity and binding modes of this compound?
- DFT calculations : Model electron distribution at reactive sites (e.g., the 5-hydroxy group’s acidity) using bond angles and charge densities derived from crystallographic data .
- Molecular docking : Simulate interactions with enzymes (e.g., dihydrofolate reductase) by aligning the compound’s fused ring system with hydrophobic pockets .
Q. How can reaction mechanisms for key synthetic steps be validated?
Mechanistic studies include:
- Isotopic labeling : Track proton transfer during cyclization (e.g., in thiazolo[3,2-a]pyrimidine formation) .
- Kinetic profiling : Monitor intermediates via LC-MS to identify rate-determining steps (e.g., imine formation in multi-component reactions) .
Methodological Notes
- Crystallography : For accurate refinement, use riding models for H-atoms (C–H = 0.93–0.98 Å) and anisotropic displacement parameters for non-H atoms .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
